molecular formula C21H21FN2O4S B2869853 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894014-04-1

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2869853
CAS No.: 894014-04-1
M. Wt: 416.47
InChI Key: JPCWIBPZDPMLHN-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at position 3 with a (2-fluorobenzyl)sulfonyl group and at position 1 with a morpholinoethanone moiety. The 2-fluorobenzyl substituent may influence lipophilicity and steric effects, distinguishing it from analogs with different halogen placements or substituents .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c22-18-7-3-1-5-16(18)15-29(26,27)20-13-24(19-8-4-2-6-17(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCWIBPZDPMLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22FN3O3SC_{23}H_{22}FN_3O_3S with a molecular weight of approximately 437.5 g/mol. The presence of a sulfonyl group, an indole ring, and a morpholine moiety contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group enhances binding affinity to enzymes and receptors, while the indole ring plays a crucial role in stabilizing these interactions.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) disorders.

Biological Activity Overview

The biological activities of this compound include:

Activity Description
Anticancer Exhibits potential in inhibiting tumor growth by targeting specific cancer cell pathways.
Anti-inflammatory May reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
CNS Activity Investigated for effects on neurotransmitter systems, indicating potential use in treating CNS disorders.

Case Studies and Research Findings

Research has highlighted several promising findings regarding the biological activity of this compound:

  • Anticancer Properties :
    • A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through caspase activation pathways .
  • Anti-inflammatory Effects :
    • In vitro studies showed that treatment with this compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages .
  • CNS Applications :
    • Preliminary research suggests that this compound may modulate serotonin receptors, indicating potential applications in managing depression and anxiety disorders .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Benzyl Groups

Compound A: 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (CAS: 850932-97-7)

  • Key Differences :
    • Halogen Position : 4-chlorobenzyl vs. 2-fluorobenzyl.
    • Electronic Effects : The electron-withdrawing fluorine at the ortho position (Compound A: para-chlorine) may reduce steric hindrance while increasing dipole interactions.
    • Lipophilicity : The 2-fluorobenzyl group likely lowers logP compared to 4-chlorobenzyl due to reduced hydrophobic surface area .

Table 1: Halogen-Substituted Analogs

Feature Target Compound Compound A
Halogen Substituent 2-Fluorobenzyl 4-Chlorobenzyl
Molecular Weight ~432.44 g/mol (calculated) ~447.33 g/mol (CAS: 850932-97-7)
Key Interactions Enhanced dipole (F) Steric bulk (Cl)

Analogs with Modified Core Structures

Compound B : 2-[3-(Morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine (CAS: 901273-47-0)

  • Key Differences: Core Structure: Isoindol-imine vs. indole. Sulfonyl Placement: Morpholine sulfonyl at phenyl position 3 vs. indole position 3. This may affect binding to targets like kinases or GPCRs .

Table 2: Core Structure Comparison

Feature Target Compound Compound B
Core 1H-Indole 2,3-Dihydro-1H-isoindol-imine
Sulfonyl Group At indole-C3 At phenyl-C3
Pharmacophore Morpholinoethanone Morpholine sulfonyl

Analogs with Alternative Substituents

Compound C : N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide

  • Key Differences :
    • Substituent Type : Tosyl (sulfonamide) vs. sulfonyl. The sulfonamide group may increase hydrogen-bond acceptor capacity but reduce metabolic stability.
    • Indole Substitution : Acetylphenyl at indole-C2 vs. fluorobenzyl sulfonyl at C3. This alters electronic distribution and steric profiles .

Compound D : 3-Phenyl-oxindole (CAS: 3456-79-9)

  • Key Differences: Oxindole Core: The lactam ring in oxindole introduces rigidity and hydrogen-bond donor/acceptor sites, contrasting with the planar indole system. Substituent: Phenyl at C3 vs. sulfonyl-morpholinoethanone.

Discussion of Structural and Functional Implications

  • Electronic Effects: The 2-fluorobenzyl group in the target compound provides a balance of electronegativity and steric accessibility, unlike bulkier halogens (e.g., 4-Cl in Compound A) or non-halogenated analogs.
  • Morpholine Role: The morpholinoethanone group is conserved across analogs (e.g., Compounds A and B), suggesting its critical role in solubility and target binding.
  • Sulfonyl Group : Present in all analogs discussed, this moiety likely enhances binding to serine/threonine kinases or proteases via polar interactions.

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